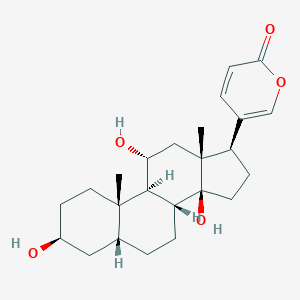

Gamabufotalin

准备方法

合成路线和反应条件

gamabufagin可以通过各种涉及蟾蜍二烯内酯衍生物的化学反应合成。 一种常见的方法包括将蟾蜍灵转化为蟾蜍二烯内酯,然后可以进一步修饰以生产gamabufagin 。反应条件通常涉及使用有机溶剂和催化剂来促进转化。

工业生产方法

gamabufagin的工业生产涉及从蟾蜍毒液中提取蟾蜍二烯内酯,然后进行纯化和化学修饰过程。 gamabufagin的稳定性和低毒性使其适合大规模生产 .

化学反应分析

反应类型

gamabufagin经历各种化学反应,包括:

氧化: gamabufagin可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。

还原: 还原反应可以修饰gamabufagin中的官能团,改变其化学性质。

取代: 取代反应涉及用其他原子或基团取代gamabufagin分子中的特定原子或基团。

常见试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种有机溶剂。 反应条件通常涉及控制温度和pH值以确保所需的化学转化 .

形成的主要产物

这些反应形成的主要产物包括各种gamabufagin衍生物,每个衍生物都具有独特的化学和生物特性。 这些衍生物经常被研究以了解其潜在的治疗应用 .

科学研究应用

In Vivo Efficacy

In xenograft mouse models, gamabufotalin significantly reduced tumor weight and size, demonstrating its potential as an effective therapeutic agent against COX-2-mediated tumors . Additionally, it has shown promising results in treating multiple myeloma and other hematological malignancies by inducing apoptosis and inhibiting tumor growth .

Enhancing Antitumor Immunity

Recent studies suggest that this compound may enhance antitumor immunity by reducing the percentage of T-regulatory cells, which are known to suppress immune responses against tumors. This property could potentially improve the efficacy of immunotherapies when used in conjunction with conventional treatments .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been explored in various contexts. It has been reported to suppress pro-inflammatory cytokine production in macrophage models, indicating potential applications in treating inflammatory diseases . The compound's ability to modulate immune responses positions it as a candidate for further investigation in autoimmune disorders.

Potential for Drug Resistance

Studies have indicated that this compound could counteract drug resistance mechanisms in cancer cells. By targeting specific signaling pathways involved in cell survival and proliferation, it may help sensitize resistant cancer cells to existing therapies .

Summary of Research Findings

The following table summarizes key research findings related to this compound's applications:

作用机制

gamabufagin通过抑制VEGFR-2信号通路的激活来发挥作用,该通路对血管生成(新血管的形成)至关重要。 通过阻断该通路,gamabufagin可以抑制癌细胞的生长和扩散 。 此外,gamabufagin通过激活依赖caspase的途径并促进细胞色素c从线粒体中释放来诱导癌细胞凋亡(程序性细胞死亡) .

相似化合物的比较

gamabufagin属于蟾蜍二烯内酯家族,该家族包括几种类似的化合物:

阿根廷蟾蜍二烯内酯: 从阿根廷蟾蜍(Chaunus arenarum)中分离出来,以其强大的强心作用而闻名.

蟾蜍灵: 存在于甘蔗蟾蜍(Rhinella marina)中,用于中医.

蟾蜍二烯内酯: 从舟山岛蟾蜍(Bufo gargarizans)中分离出来,以其抗肿瘤特性而闻名.

海洋蟾蜍二烯内酯: 存在于Bufo rubescens和甘蔗蟾蜍中,以其强心作用而闻名.

栎蟾蜍二烯内酯: 从栎蟾蜍(Anaxyrus quercicus)中分离出来,以其生物活性而闻名.

生物活性

Gamabufotalin, a bufadienolide compound derived from the venom of the cane toad (Rhinella marina), has garnered significant attention for its diverse biological activities, particularly in cancer therapy. This article explores its mechanisms of action, therapeutic potential, and the results of various studies that highlight its efficacy against different types of cancer.

Overview of this compound

This compound (CS-6) is primarily known for its potent anti-tumor properties. It has been isolated from traditional Chinese medicine, particularly from the Chansu preparation, which has been used for centuries in various therapeutic contexts. The compound exhibits high metabolic stability and a favorable safety profile compared to other chemotherapeutic agents.

The biological activity of this compound involves several key mechanisms:

- Inhibition of COX-2 : this compound significantly suppresses the expression of cyclooxygenase-2 (COX-2), a protein often overexpressed in various cancers. It does this by inhibiting the phosphorylation of IκB kinase β (IKKβ), which prevents the activation of NF-κB, a transcription factor that promotes COX-2 expression .

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to increased cytochrome c release and caspase activation. This results in programmed cell death in cancer cells, including non-small cell lung cancer (NSCLC) and glioblastoma .

- Anti-Angiogenic Effects : this compound has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. It disrupts the vascular endothelial growth factor (VEGF) signaling pathway, further contributing to its anti-tumor effects .

In Vitro Studies

- NSCLC Cell Lines : In studies involving NSCLC cell lines, this compound demonstrated a strong ability to inhibit cell proliferation and induce apoptosis. It was found to down-regulate COX-2 and phosphorylated p65 NF-κB levels in treated cells .

- Glioblastoma Cells : Research indicated that this compound exhibits selective cytotoxicity against glioblastoma cells (U-87 and U-251). When combined with arsenite, it enhanced the cytotoxic effects through G2/M cell cycle arrest and downregulation of key regulatory proteins like cdc25C and Cyclin B1 .

- Other Cancer Types : Additional studies have shown that this compound can induce apoptosis in gastric and bladder cancer cells, highlighting its broad-spectrum anti-cancer activity .

In Vivo Studies

In xenograft models using nude mice, this compound treatment led to significant reductions in tumor weight and size. The compound was effective in modulating tumor microenvironments by decreasing inflammatory markers associated with tumor progression .

Case Studies

Several case studies have documented the clinical application of this compound:

- Combination Therapies : A notable case involved combining this compound with conventional chemotherapeutics to enhance therapeutic efficacy while reducing side effects. This approach has shown promise in increasing the sensitivity of resistant cancer cells to treatment .

- Patient Outcomes : Clinical observations suggest that patients receiving treatments incorporating this compound experienced improved outcomes compared to those on standard therapies alone, particularly in terms of tumor response rates and quality of life metrics.

Data Summary

属性

IUPAC Name |

5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTLOAVOGWSPEF-KJRPADTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878664 | |

| Record name | Gamabufotalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-11-2 | |

| Record name | Gamabufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamabufotalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gamabufotalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gamabufotalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMABUFOTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH3KM165O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: In glioblastoma cells, gamabufotalin exhibits potent cytotoxic activity. Research suggests it triggers apoptosis through both intrinsic and extrinsic pathways, indicated by caspase activation and enhanced lactate dehydrogenase leakage. [, , ] Additionally, this compound induces G2/M cell cycle arrest, likely through the downregulation of cell cycle regulators such as cdc25C, Cyclin B1, cdc2, and survivin. [] It also promotes autophagy, contributing to its overall cytotoxic effect. [, ]

ANone: Yes, this compound demonstrates the ability to modulate the tumor microenvironment by depleting CD4+CD25+Foxp3+ regulatory T (Treg) cells in mitogen-activated human peripheral blood mononuclear cells (PBMCs). [] This depletion of Treg cells could potentially enhance antitumor immunity, as Treg cells are known to suppress immune responses against tumors.

ANone: this compound has the molecular formula C24H34O6 and a molecular weight of 418.52 g/mol. []

ANone: this compound's structure has been elucidated through various spectroscopic techniques, including FAB-MS, 1H-NMR, and 13C-NMR. [, , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.

ANone: Computational methods, such as molecular docking, have been used to predict the binding interactions of this compound with target proteins. For example, molecular docking studies revealed that this compound interacts with the ATP-binding sites of Hsp90, suggesting a potential mechanism for its antitumor activity. []

ANone: Structural modifications on the bufadienolide scaffold significantly influence their growth inhibitory activity. Glycosylation generally enhances activity, while genins and degradation products tend to be less potent. [] The presence and position of hydroxyl groups, as seen in this compound, are crucial for activity. [, ] Modifications impacting the α-pyrone ring can also alter the photochemical properties of bufadienolides. []

ANone: Research suggests that after oral administration of cinobufacini capsules (containing this compound), the compound can be detected in rat plasma. [] Furthermore, studies on toad venom extracts indicate that bufadienolides, including this compound, are metabolized in the liver. []

ANone: Studies demonstrate that this compound exhibits potent antitumor activity in various cancer models, both in vitro and in vivo. It effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. [, , , , , ]

ANone: this compound exhibits potent in vitro anti-cancer activity against various human cancer cell lines, including glioblastoma (U-87, U-251), pancreatic cancer (SW1990), and multiple myeloma. [, , ] It demonstrates growth inhibitory effects at nanomolar concentrations, significantly lower than those observed for conventional chemotherapeutic agents. []

ANone: The efficacy of this compound has been evaluated in various in vivo models, including xenograft mouse models for multiple myeloma and human lung tumors. [, , ] Results show significant tumor growth inhibition and reduced osteolysis in the SCID-hu model for multiple myeloma. []

ANone: While this compound shows promising preclinical results, there are currently no published clinical trials investigating its efficacy and safety in humans.

ANone: Research explores the use of nanomedicine for targeted delivery of this compound in the context of gastric cancer. One study demonstrated the effectiveness of biomimetic graphene oxide quantum dots nanoparticles loaded with this compound and a photosensitizer. [] These nanoparticles, coated with a hybrid membrane, enhanced drug delivery to tumor sites and improved therapeutic efficacy.

ANone: Various analytical techniques are employed to characterize and quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): For separation and quantification of this compound in toad venom and pharmaceutical preparations. [, , , , , , , ]

- Thin-Layer Chromatography (TLC): Used for initial separation and identification of this compound. []

- Mass Spectrometry (MS): Coupled with HPLC (LC-MS) for structural elucidation and identification of this compound and its metabolites. [, , , , ]

- Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS): For comprehensive analysis and identification of chemical compounds in toad venom samples. []

ANone: Developed HPLC methods for this compound quantification undergo validation procedures to ensure accuracy, precision, and reproducibility. These procedures include assessing linearity, recovery, precision (intra-day and inter-day), and limits of detection and quantification. [, ]

ANone: Quality control of this compound in traditional Chinese medicine preparations, like ChanSu, involves various measures, including:

- Source Identification: Ensuring the use of authentic toad species (Bufo bufo gargarizans or B. melanostictus) as the source of toad venom. []

- Chemical Profiling: Utilizing HPLC fingerprinting techniques to establish characteristic chromatographic patterns for different batches of toad venom and identify adulterants. [, , ]

- Quantitative Analysis: Employing validated HPLC methods to determine the content of this compound and other active bufadienolides. [, , ]

ANone: this compound research benefits from various disciplines, including:

- Chemistry: For isolation, purification, structural elucidation, and development of analytical methods. [, , , , ]

- Pharmacology: For investigating its pharmacological effects, mechanisms of action, and potential therapeutic applications. [, , , , , , , ]

- Computational Chemistry: For predicting interactions with target proteins and guiding the design of more potent and selective analogs. []

- Nanotechnology: For developing targeted drug delivery systems to improve its therapeutic index and reduce potential side effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。